(+/-)-CP 47,497-C7-Hydroxy metabolite

Description

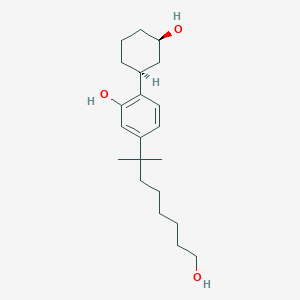

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDBRQAUSFGKDW-FUHWJXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017847 | |

| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554485-44-7 | |

| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro Metabolism of CP 47,497 to its C7-Hydroxy Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of the synthetic cannabinoid CP 47,497, with a specific focus on its conversion to the C7-hydroxy metabolite. CP 47,497 undergoes significant phase I metabolism, primarily through hydroxylation, mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the formation of its C7-hydroxy metabolite is crucial for drug metabolism studies, toxicological assessments, and the development of analytical methods for its detection. This document outlines the experimental protocols for in vitro metabolism studies using human liver microsomes (HLMs), methods for quantitative analysis, and discusses the enzymatic pathways involved.

Introduction

CP 47,497 is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2. Its widespread use and potential for abuse have necessitated a thorough understanding of its metabolic fate. In vitro metabolism studies are essential for identifying major metabolites and the enzymes responsible for their formation. The C7-hydroxy metabolite is a significant product of CP 47,497 metabolism and serves as a key biomarker for detecting its consumption. This guide details the methodologies to study this specific metabolic conversion.

Enzymatic Pathway of CP 47,497 C7-Hydroxylation

The primary route for the metabolism of CP 47,497 in humans is oxidative metabolism, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[1][2] The formation of the C7-hydroxy metabolite is a phase I metabolic reaction. While the specific isozymes responsible for the C7-hydroxylation of CP 47,497 have not been definitively identified in the reviewed literature, studies on the metabolism of other cannabinoids suggest the involvement of CYP2C9 and CYP3A4.[3][4] These enzymes are known to play a significant role in the metabolism of a wide range of xenobiotics.[3][4]

References

- 1. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amylobarbitone hydroxylation kinetics in small samples of rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2C9-CYP3A4 Protein-Protein Interactions: Role of the Hydrophobic N Terminus - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of CP 47,497-C7-Hydroxy Metabolite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 47,497 is a potent synthetic cannabinoid agonist developed by Pfizer in the 1980s.[1] As a research tool, it has been instrumental in studying the structure-activity relationships of cannabinoids.[2] The compound and its analogs have been identified in various herbal mixtures, leading to regulatory scrutiny and a renewed interest in their pharmacological and metabolic profiles. This technical guide focuses on the pharmacological activity of a key metabolite, the CP 47,497-C7-hydroxy metabolite, providing a comprehensive summary of available data, experimental methodologies, and visual representations of its metabolic and signaling pathways.

While the parent compound, CP 47,497, is well-characterized as a potent CB1 receptor agonist, quantitative pharmacological data for its C7-hydroxy metabolite remains limited in publicly available literature.[2] This document compiles the existing information and presents it alongside data for the parent compound and its C8 homolog for comparative analysis.

Pharmacological Data Summary

Quantitative data on the binding affinity and functional activity of the CP 47,497-C7-hydroxy metabolite are not extensively documented. However, it is recognized as an agonist at the CB1 receptor.[2] The following tables summarize the available quantitative data for the parent compound CP 47,497 and its C8 homolog to provide a comparative context.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |

| CP 47,497 | CB1 | 2.1 nM | [1][2] | |

| CP 47,497-C8 homolog | CB1 | 0.83 nM | [3][4] |

Table 2: Functional Activity (EC50)

| Compound | Assay | EC50 | Cell Line | Reference |

| CP 47,497-C8 homolog | CB1 Receptor Internalization | 4.4 nM | HEK293 | [2] |

Note: Specific EC50 values for CP 47,497-C7-hydroxy metabolite are not well-documented in the available literature.[2]

Metabolism of CP 47,497

The primary metabolic pathway for CP 47,497 involves hydroxylation and oxygenation.[2][5] In vitro studies using human liver microsomes have identified several mono-hydroxylated metabolites, including the C7-hydroxy metabolite.[2][5]

Experimental Protocol: In Vitro Metabolism of CP 47,497

The following protocol is a generalized representation based on standard methodologies for studying drug metabolism in human liver microsomes.

Caption: Experimental workflow for the in vitro metabolism of CP 47,497.

Cannabinoid Receptor Signaling Pathway

As a cannabinoid receptor agonist, the CP 47,497-C7-hydroxy metabolite is presumed to activate the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that leads to its pharmacological effects.

Caption: Presumed signaling pathway of CP 47,497-C7-Hydroxy Metabolite.

Logical Relationship of Available Information

The current understanding of the pharmacological activity of the CP 47,497-C7-hydroxy metabolite is inferred from metabolism studies of the parent compound and comparative analysis with its more extensively studied analogs.

Caption: Relationship between CP 47,497 and its C7-hydroxy metabolite.

Conclusion

The CP 47,497-C7-hydroxy metabolite is a confirmed in vitro metabolite of the synthetic cannabinoid CP 47,497 and is recognized as a CB1 receptor agonist. However, a significant gap exists in the scientific literature regarding its specific quantitative pharmacological parameters, such as binding affinity (Ki) and functional efficacy (EC50). The data available for the parent compound and its C8 homolog suggest that the C7-hydroxy metabolite likely possesses significant cannabinoid activity. Further research is warranted to fully characterize the pharmacological and toxicological profile of this metabolite to better understand its contribution to the overall effects of CP 47,497.

References

- 1. CP 47,497 - Wikipedia [en.wikipedia.org]

- 2. (+/-)-CP 47,497-C7-Hydroxy metabolite | 1554485-44-7 | Benchchem [benchchem.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of the C7-Monohydroxylated Metabolite of CP 47,497

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the C7-monohydroxylated metabolite of the synthetic cannabinoid CP 47,497. While specific quantitative data for this particular metabolite is limited in publicly available literature, this document outlines established methodologies for its identification, quantification, and the elucidation of its likely signaling pathways based on current scientific understanding of synthetic cannabinoid metabolism and pharmacology.

Introduction

CP 47,497 is a potent synthetic cannabinoid that has been identified as an active component in various herbal incense products, often referred to as "Spice" or "K2". As a psychoactive substance, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active constituent of cannabis, by acting as an agonist at the cannabinoid receptors CB1 and CB2. Understanding the metabolism of CP 47,497 is crucial for forensic toxicology, clinical diagnostics, and for comprehending the full pharmacological and toxicological profile of this compound. In vitro studies using human liver microsomes have demonstrated that CP 47,497 undergoes extensive phase I metabolism, primarily through hydroxylation at various positions on the molecule. One of the significant metabolic pathways is monohydroxylation of the C7 alkyl side chain.

Data Presentation

| Metabolite ID | Metabolic Reaction | Molecular Formula | Change in Mass (Da) |

| M1 | Mono-oxygenation | C₂₁H₃₄O₃ | +16 |

| M2 | Di-oxygenation | C₂₁H₃₄O₄ | +32 |

| M3 | Mono-hydroxylation | C₂₁H₃₄O₃ | +16 |

| M4 | Mono-oxygenation | C₂₁H₃₄O₃ | +16 |

| M5 | Mono-hydroxylation | C₂₁H₃₄O₃ | +16 |

| M6 | Mono-hydroxylation | C₂₁H₃₄O₃ | +16 |

| M7 | Mono-hydroxylation (C7) | C₂₁H₃₄O₃ | +16 |

| M8 | Mono-hydroxylation | C₂₁H₃₄O₃ | +16 |

Table 1: In vitro metabolites of CP 47,497 identified in human liver microsomes.[1]

Experimental Protocols

The following sections detail the experimental protocols for the identification and characterization of the CP 47,497 C7-monohydroxylated metabolite.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the generation of CP 47,497 metabolites using human liver microsomes (HLMs) for subsequent analysis.

Materials:

-

CP 47,497

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Prepare a stock solution of CP 47,497 in methanol.

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the CP 47,497 stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pooled HLMs.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50:50 MeOH:Water) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a general method for the identification and quantification of the CP 47,497 C7-monohydroxylated metabolite. Method validation with a synthesized standard of the C7-monohydroxylated metabolite is essential for accurate quantification.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions (to be optimized):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve separation of the metabolite from the parent compound and other metabolites.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for identification.

-

Precursor Ion (m/z): The calculated m/z for the protonated C7-monohydroxylated metabolite of CP 47,497 (C₂₁H₃₅O₃⁺).

-

Product Ions (m/z): Specific fragment ions of the C7-monohydroxylated metabolite, which can be predicted and confirmed by infusion of a standard or from high-resolution mass spectrometry data.

-

Collision Energy: Optimized for the specific precursor-product ion transitions.

Cannabinoid Receptor Binding Assay

This protocol can be used to determine the binding affinity of the CP 47,497 C7-monohydroxylated metabolite for the CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP 55,940).

-

CP 47,497 C7-monohydroxylated metabolite (as a competitor ligand).

-

Assay buffer (e.g., Tris-HCl with BSA).

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Incubate the receptor-containing membranes with various concentrations of the C7-monohydroxylated metabolite and a fixed concentration of the radioligand.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value for the C7-monohydroxylated metabolite using competitive binding analysis software.

Mandatory Visualization

Experimental Workflow for Metabolite Identification

Caption: Workflow for the in vitro generation and analytical identification of CP 47,497 metabolites.

Proposed Signaling Pathway of CP 47,497 C7-Monohydroxylated Metabolite

References

The Enduring Enigma: Unmasking the Biological Activity of Synthetic Cannabinoid Metabolites

A Technical Guide for Researchers and Drug Development Professionals

The ever-expanding landscape of synthetic cannabinoids presents a formidable challenge to public health and a complex puzzle for scientific inquiry. While the parent compounds are often the primary focus of initial investigations, a growing body of evidence underscores the critical role of their metabolites in the overall pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the biological activity of synthetic cannabinoid metabolites, offering a consolidated resource for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this guide aims to facilitate a deeper understanding of these potent and often unpredictable substances.

Quantitative Insights into Metabolite Activity at Cannabinoid Receptors

Synthetic cannabinoids are extensively metabolized in the human body, primarily through oxidation (hydroxylation) and glucuronide conjugation.[1] Unlike Δ9-tetrahydrocannabinol (Δ9-THC), where metabolism largely leads to less active compounds, many synthetic cannabinoid metabolites retain significant biological activity.[2][3][4] In some cases, metabolites exhibit equal or even greater potency than the parent compound.[5] This retained activity can prolong and intensify the physiological and psychotropic effects, contributing to the severe and unpredictable toxicity often associated with synthetic cannabinoid use.[2][4]

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of various synthetic cannabinoid metabolites at the human cannabinoid receptors CB1 and CB2. These receptors are the primary targets for both endocannabinoids and synthetic cannabinoids, mediating their diverse effects on the central nervous system and peripheral tissues.

| Compound | Metabolite | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| JWH-018 | Parent Compound | CB1 | 9.0 ± 1.2 | 26.1 ± 4.5 |

| CB2 | 2.9 ± 0.4 | 4.2 ± 0.7 | ||

| N-(5-hydroxypentyl) | CB1 | 4.6 ± 0.8 | 15.2 ± 3.1 | |

| CB2 | 1.7 ± 0.3 | 2.9 ± 0.5 | ||

| N-pentanoic acid | CB1 | >10,000 | >10,000 | |

| CB2 | >10,000 | >10,000 | ||

| JWH-073 | Parent Compound | CB1 | 8.9 ± 1.1 | 33.4 ± 5.8 |

| CB2 | 3.8 ± 0.5 | 7.1 ± 1.2 | ||

| N-(4-hydroxybutyl) | CB1 | 6.2 ± 1.0 | 22.8 ± 4.2 | |

| CB2 | 2.5 ± 0.4 | 4.9 ± 0.9 | ||

| N-butanoic acid | CB1 | >10,000 | >10,000 | |

| CB2 | >10,000 | >10,000 |

Table 1: Biological Activity of JWH-018 and JWH-073 Metabolites. Data compiled from multiple sources.

| Compound | Metabolite | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| UR-144 | Parent Compound | CB1 | 150 ± 25 | 8.5 ng/mL |

| CB2 | 1.8 ± 0.3 | 3.6 ng/mL | ||

| N-(4-hydroxypentyl) | CB1 | - | >100 ng/mL | |

| CB2 | - | 2.1 ng/mL | ||

| N-(5-hydroxypentyl) | CB1 | - | 273 ng/mL | |

| CB2 | - | 0.62 ng/mL | ||

| XLR-11 | Parent Compound | CB1 | 24.2 ± 4.1 | 101 ng/mL |

| CB2 | 0.49 ± 0.08 | 6.6 ng/mL | ||

| N-(4-hydroxypentyl) | CB1 | - | 55.6 ng/mL | |

| CB2 | - | 3.8 ng/mL | ||

| N-(5-hydroxypentyl) | CB1 | - | 78.2 ng/mL | |

| CB2 | - | 2.9 ng/mL |

Table 2: Biological Activity of UR-144 and XLR-11 Metabolites. Data compiled from multiple sources.[5]

Experimental Protocols for Assessing Metabolite Activity

The determination of the biological activity of synthetic cannabinoid metabolites relies on a suite of well-established in vitro assays. These protocols are essential for generating the quantitative data presented above and for characterizing the pharmacological profile of novel metabolites.

Cannabinoid Receptor Binding Assays

These assays are used to determine the affinity of a compound for the CB1 and CB2 receptors. The most common method is a competitive radioligand binding assay.

Principle: This assay measures the ability of an unlabeled test compound (e.g., a synthetic cannabinoid metabolite) to compete with a radiolabeled ligand (e.g., [3H]CP-55,940) for binding to the cannabinoid receptors in a membrane preparation.

Methodology:

-

Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) that have been transfected with the receptor gene.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in the assay buffer.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Functional assays are used to determine the efficacy of a compound at the cannabinoid receptors, i.e., whether it acts as an agonist, antagonist, or inverse agonist. Since CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: This assay measures the ability of a test compound to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the cannabinoid receptors.

Methodology:

-

Cell Culture: Cells stably expressing the human CB1 or CB2 receptor (e.g., CHO cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Assay Medium: The growth medium is replaced with an assay medium, often a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a labeled cAMP tracer and a specific antibody. The signal is typically detected using fluorescence or luminescence.

-

Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) is determined. The maximal effect (Emax) is also calculated to determine the extent of agonism relative to a known full agonist.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the complex processes involved in the metabolism and activity of synthetic cannabinoids, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for metabolism and activity screening.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. marshall.edu [marshall.edu]

The Synthetic Cannabinoid (+/-)-CP 47,497-C7: A Technical Guide on its Hydroxy Metabolite Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-CP 47,497-C7 is a potent synthetic cannabinoid receptor agonist developed by Pfizer in the 1980s.[1] As a non-classical cannabinoid, its structure differs from the tricyclic benzopyran system of THC but retains significant affinity for cannabinoid receptors, particularly the CB1 receptor, for which it has a dissociation constant (Kd) of 2.1 nM.[1] Its potent psychoactive effects have led to its use in scientific research to explore the cannabinoid system, but also to its emergence as a compound of abuse in "Spice" or "K2" herbal incense products. This guide provides an in-depth overview of the discovery, history, and metabolism of (+/-)-CP 47,497-C7, with a specific focus on its hydroxy metabolites. It includes detailed experimental protocols for metabolite identification, quantitative analytical data, and a visualization of the compound's primary signaling pathway.

Discovery and History

CP 47,497 was developed as part of a research program aimed at creating novel analgesic compounds. It belongs to a series of bicyclic cannabinoids that lack the pyran ring of classical cannabinoids like THC but maintain the crucial phenolic hydroxyl group for receptor interaction. The structure-activity relationships established for classical cannabinoids, such as the preference for a 1,1-dimethylheptyl substituent at the 3-position of the aromatic ring, were found to be applicable to these non-classical analogs, leading to the synthesis of the potent CP 47,497.

The "C7" designation in (+/-)-CP 47,497-C7 refers to the seven-carbon alkyl side chain, a feature that contributes significantly to its high affinity for cannabinoid receptors. The compound's potent, THC-like effects in animal studies made it a valuable tool for characterizing the then-newly discovered cannabinoid receptors in the brain.[2] However, this potency also made it and its analogs attractive for recreational use, leading to their inclusion in various "herbal incense" products and subsequent scheduling as controlled substances in many countries.

In Vitro Metabolism and Hydroxy Metabolite Discovery

The metabolism of (+/-)-CP 47,497-C7 is crucial for understanding its duration of action, potential for drug-drug interactions, and for developing analytical methods for its detection in biological samples. In vitro studies using human liver microsomes have been instrumental in identifying the primary metabolic pathways.

A key study identified a total of eight metabolites of CP 47,497 in human liver microsomes.[3] The primary metabolic routes were found to be hydroxylation and oxygenation.[3] Among the identified metabolites were several mono-hydroxylated species, which are the focus of this guide.[3] These hydroxy metabolites are formed by the action of cytochrome P450 (CYP) enzymes in the liver.

The identified metabolites included:

-

Mono-oxygenated metabolites (M1 and M4) [3]

-

Mono-hydroxylated metabolites (M3, M5, M6, M7, and M8) [3]

-

A di-oxygenated metabolite (M2) [3]

The detection of these metabolites, particularly the hydroxylated forms, serves as a reliable indicator of CP 47,497 exposure in forensic and clinical toxicology.[3]

Data Presentation: Quantitative Analytical Data

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for CP 47,497 in Biological Matrices

| Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Whole Blood | LC-HRMS | 0.675 | 3.375 | [4] |

| Urine | LC-HRMS | 0.225 | 3.375 | [4] |

Note: One study reported challenges with the linearity and stability of CP 47,497 during analysis, suggesting that specialized analytical approaches may be necessary for consistent quantification.[4]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a general procedure for the in vitro metabolism of (+/-)-CP 47,497-C7 using human liver microsomes to identify its hydroxy metabolites.

Materials:

-

(+/-)-CP 47,497-C7

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a deuterated analog of CP 47,497)

-

Incubator/water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation: Prepare a stock solution of (+/-)-CP 47,497-C7 in a suitable solvent like methanol or DMSO. Prepare working solutions by diluting the stock solution in the incubation buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL) and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the (+/-)-CP 47,497-C7 working solution to the pre-incubated microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis: Solid-Phase Extraction (SPE)

This protocol describes a general solid-phase extraction procedure for cleaning up biological samples (e.g., urine, plasma) prior to LC-MS/MS analysis of CP 47,497-C7 and its metabolites.

Materials:

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Methanol (for conditioning)

-

Deionized water or buffer (for equilibration)

-

Wash solution (e.g., a mixture of water and a weak organic solvent)

-

Elution solvent (e.g., a strong organic solvent like methanol or acetonitrile, sometimes with a modifier like formic acid or ammonium hydroxide)

-

Nitrogen evaporator

-

Reconstitution solvent (mobile phase or a compatible solvent)

Procedure:

-

Sample Pre-treatment: If the sample is urine, it may require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites. Plasma or blood samples may require protein precipitation (e.g., with acetonitrile) followed by centrifugation.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it, followed by deionized water or an equilibration buffer. This activates the sorbent.

-

Sample Loading: Load the pre-treated biological sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a wash solution to remove interfering substances. The wash solution should be strong enough to elute weakly bound interferences but not the analytes of interest.

-

Analyte Elution: Elute the parent compound and its metabolites from the cartridge using an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of CP 47,497-C7 and its hydroxy metabolites.

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).

-

Mobile Phase B: Acetonitrile or methanol with the same modifier as mobile phase A.

-

Gradient Elution: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis due to its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent compound and each of its metabolites.

-

Collision Energy: The collision energy is optimized for each MRM transition to achieve the most abundant and stable fragment ions.

Mandatory Visualizations

Experimental Workflow for Metabolite Discovery

Caption: Experimental workflow for the discovery and analysis of (+/-)-CP 47,497-C7 metabolites.

CB1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the CB1 receptor upon activation by (+/-)-CP 47,497-C7.

Conclusion

(+/-)-CP 47,497-C7 remains a significant compound in the study of the cannabinoid system and a continued concern in forensic toxicology. The understanding of its metabolism, particularly the formation of hydroxy metabolites, is essential for both research and regulatory purposes. While in vitro studies have successfully elucidated the primary metabolic pathways, a notable gap exists in the public domain regarding the in vivo pharmacokinetic properties of the parent compound and its metabolites. The detailed experimental protocols and the signaling pathway visualization provided in this guide offer a comprehensive resource for professionals in the fields of pharmacology, analytical chemistry, and drug development. Future research should aim to bridge the knowledge gap in the in vivo disposition of this potent synthetic cannabinoid.

References

- 1. CP 47,497 - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.org.za [scielo.org.za]

An In-Depth Technical Guide to the Structural Elucidation of the CP 47,497-C7-Hydroxy Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of the C7-hydroxy metabolite of the synthetic cannabinoid CP 47,497. This document details the experimental protocols for its identification, the analytical data used for its characterization, and the associated signaling pathways of its parent compound.

Introduction

CP 47,497 is a potent synthetic cannabinoid receptor agonist developed by Pfizer in the 1980s.[1] As with many xenobiotics, it undergoes extensive metabolism in the body, primarily through oxidation. The C7-hydroxy metabolite is a product of the hydroxylation of the dimethylheptyl side chain, a common metabolic transformation for this class of compounds.[2] Understanding the structure and activity of this metabolite is crucial for forensic analysis, drug metabolism studies, and for assessing the overall pharmacological and toxicological profile of CP 47,497.

Metabolic Generation and Structural Identification

The primary method for identifying and characterizing the CP 47,497-C7-hydroxy metabolite is through in vitro metabolism studies coupled with advanced analytical techniques.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the generation of the C7-hydroxy metabolite from the parent compound, CP 47,497, using human liver microsomes (HLMs), which are rich in cytochrome P450 enzymes responsible for oxidative metabolism.[1][3]

Materials:

-

CP 47,497

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and a solution of CP 47,497 in a suitable organic solvent (e.g., acetonitrile, ensuring the final solvent concentration is low, typically <1%).

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5-10 minutes.

-

Initiation of Reaction: Add a pre-determined amount of HLMs (typically around 1 mg/mL protein concentration) to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.

Analytical Characterization Data

The primary analytical technique for the identification and structural elucidation of the CP 47,497-C7-hydroxy metabolite is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While detailed public-domain Nuclear Magnetic Resonance (NMR) data for this specific metabolite is limited, NMR and Infrared (IR) spectroscopy are valuable for unequivocal structure confirmation.

Mass Spectrometry Data

LC-MS/MS analysis provides the molecular weight of the metabolite and its fragmentation pattern, which is crucial for structural elucidation. The C7-hydroxy metabolite is identified by an increase of 16 atomic mass units (amu) compared to the parent compound, corresponding to the addition of an oxygen atom.

| Compound | Molecular Formula | Exact Mass (amu) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| CP 47,497 | C₂₁H₃₄O₂ | 318.2559 | 319.2637 | 233, 215 |

| CP 47,497-C7-Hydroxy Metabolite | C₂₁H₃₄O₃ | 334.2508 | 335.2586 | Data not readily available in public literature |

Note: While specific fragment ion data for the C7-hydroxy metabolite is not widely published, the fragmentation would likely involve neutral losses from the side chain and cleavage of the cyclohexyl ring, similar to the parent compound.

Spectroscopic Data

| Technique | Application | Expected Observations for C7-Hydroxy Metabolite |

| ¹H and ¹³C NMR | Provides detailed information on the chemical environment of each proton and carbon atom, allowing for precise determination of the hydroxylation site. | - Appearance of a new signal in the proton and carbon spectra corresponding to a methine group bearing a hydroxyl function. - Shifts in the signals of neighboring protons and carbons on the dimethylheptyl side chain. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | - Retention of the broad O-H stretching band (around 3200-3400 cm⁻¹) from the phenolic and cyclohexanol hydroxyl groups. - Retention of the C-H stretching bands (around 2850-2960 cm⁻¹). The presence of an additional hydroxyl group may lead to subtle changes in the O-H band. |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of CP 47,497 and its metabolites. Specific parameters may need to be optimized.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to aid ionization.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan for initial identification of the [M+H]⁺ ion, followed by product ion scans (tandem MS) of the suspected metabolite's precursor ion to obtain fragmentation data.

-

Collision Energy: Optimized to achieve characteristic fragmentation of the analytes.

Signaling Pathways

CP 47,497 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G-protein coupled receptor (GPCR).[1] The C7-hydroxy metabolite is also reported to be a CB1 receptor agonist.[4] The activation of the CB1 receptor initiates a cascade of intracellular signaling events.

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (typically of the Gi/o family). The activated Gα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the ability of the CP 47,497-C7-hydroxy metabolite to inhibit the production of cAMP, a key functional readout of CB1 receptor activation.

Materials:

-

Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (CP 47,497-C7-hydroxy metabolite).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Seeding: Seed the CB1-expressing cells in a multi-well plate (e.g., 96-well) and grow to an appropriate confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Cell Treatment: Pre-incubate the cells with the different concentrations of the test compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for the inhibition of cAMP production.

Conclusion

The structural elucidation of the CP 47,497-C7-hydroxy metabolite is primarily achieved through in vitro metabolism using human liver microsomes, followed by detailed analysis with LC-MS/MS. While mass spectrometry provides strong evidence for its formation and molecular weight, definitive structural confirmation relies on spectroscopic methods like NMR, for which public data is currently limited. Functionally, this metabolite is expected to act as a CB1 receptor agonist, similar to its parent compound, and its activity can be quantified through in vitro functional assays such as cAMP inhibition. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working on the characterization of synthetic cannabinoid metabolites.

References

Methodological & Application

Application Note: Detection of CP 47,497-C7-Hydroxy Metabolite in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 47,497 and its C7 homolog are potent synthetic cannabinoids that have been widely abused as components of "herbal incense" mixtures. Due to their high potency and potential for adverse health effects, robust analytical methods for the detection of their metabolites in biological matrices are crucial for clinical and forensic toxicology. Parent compounds are rarely detected in urine; therefore, the identification of major metabolites, such as the CP 47,497-C7-hydroxy metabolite, is the primary approach for confirming exposure.[1] This application note provides detailed protocols for the detection and quantification of CP 47,497-C7-hydroxy metabolite in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of CP 47,497

CP 47,497 undergoes extensive phase I metabolism in the body, primarily through hydroxylation. One of the major metabolic routes is the hydroxylation of the C7 position on the dimethylheptyl side chain, forming the CP 47,497-C7-hydroxy metabolite. This metabolite is then often conjugated with glucuronic acid (phase II metabolism) to increase its water solubility and facilitate its excretion in urine.

Caption: Metabolic pathway of CP 47,497.

Experimental Workflow

The overall workflow for the analysis of CP 47,497-C7-hydroxy metabolite in urine involves enzymatic hydrolysis to cleave the glucuronide conjugate, followed by extraction of the metabolite from the urine matrix, and subsequent analysis by LC-MS/MS.

Caption: Experimental workflow for urine analysis.

Quantitative Data

The following table summarizes the quantitative validation parameters for the analysis of CP 47,497-C7-hydroxy metabolite in urine by LC-MS/MS.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/L | [2] |

| Upper Limit of Quantification (ULOQ) | 50 - 100 µg/L | [2] |

| Linearity (r²) | > 0.994 | [2] |

| Analytical Recovery (Bias) | 88.3 – 112.2% | [2] |

| Imprecision (CV) | 4.3 – 13.5% | [2] |

| Extraction Efficiency | 44 – 110% | [2] |

| Matrix Effect | -73 to 52% | [2] |

Experimental Protocols

Enzymatic Hydrolysis of Urine Samples

Objective: To deconjugate the glucuronidated metabolite to its free form for extraction and analysis.

Materials:

Protocol:

-

Pipette 1.0 mL of the urine sample into a clean centrifuge tube.

-

Add a suitable volume of internal standard.

-

Add 0.5 mL of phosphate buffer (pH 6.8).[3]

-

Add a sufficient amount of β-glucuronidase enzyme.

-

Vortex the mixture gently.

-

Incubate the sample at an optimized temperature (e.g., 55°C) for a specified duration (e.g., 30 minutes).[3]

-

After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.

Supported Liquid Extraction (SLE)

Objective: To isolate the CP 47,497-C7-hydroxy metabolite from the urine matrix.

Materials:

-

Hydrolyzed urine sample

-

Supported Liquid Extraction (SLE) columns/plates

-

Elution solvent (e.g., ethyl acetate)[5]

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Protocol:

-

Load the entire hydrolyzed urine sample onto the SLE column.

-

Allow the sample to absorb into the sorbent for a few minutes.

-

Apply the elution solvent to the column and collect the eluate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Objective: To chromatographically separate and detect the CP 47,497-C7-hydroxy metabolite.

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient program to achieve separation.

-

Flow Rate: A typical flow rate for the column used.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. For CP 47,497 compounds, negative polarity is often used.[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions: Specific m/z transitions for the CP 47,497-C7-hydroxy metabolite and the internal standard should be determined and optimized.

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Conclusion

The protocols described in this application note provide a robust and reliable framework for the detection and quantification of the CP 47,497-C7-hydroxy metabolite in urine. The use of enzymatic hydrolysis followed by supported liquid extraction and LC-MS/MS analysis ensures high sensitivity and specificity, making it a suitable method for forensic and clinical applications. Proper validation of the method in the end-user's laboratory is essential to ensure accurate and defensible results.

References

- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

Application Note: Quantification of CP 47,497-C7-Hydroxy Metabolite in Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CP 47,497 is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[1] Its use has been reported in various "herbal incense" products and is a concern for public health and safety. Following consumption, CP 47,497 is metabolized in the body, with the C7-hydroxy metabolite being one of the key products.[1] Accurate and reliable quantification of this metabolite in biological matrices such as urine is crucial for forensic toxicology, clinical research, and understanding the pharmacokinetics of this compound. This application note provides a detailed protocol for the quantification of the CP 47,497-C7-Hydroxy metabolite in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Principle

This method utilizes a "dilute-and-shoot" sample preparation followed by LC-MS/MS analysis. The urine sample is first subjected to enzymatic hydrolysis to cleave glucuronide conjugates of the metabolite. The sample is then diluted and directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to a deuterated internal standard.

Featured Analyte

-

Analyte: CP 47,497-C7-Hydroxy metabolite

-

Parent Compound: CP 47,497

-

Chemical Formula: C₂₁H₃₄O₃

-

Molecular Weight: 350.5 g/mol

Experimental Protocols

Sample Preparation

-

Enzymatic Hydrolysis:

-

To 1.0 mL of urine sample in a centrifuge tube, add 50 µL of β-glucuronidase from E. coli (>5,000 units/mL).

-

Add 50 µL of an internal standard working solution (e.g., CP 47,497-d11 C7-Hydroxy metabolite).

-

Vortex the sample for 10 seconds.

-

Incubate the sample at 60°C for 1 hour to ensure complete hydrolysis of the glucuronidated metabolite.

-

-

Protein Precipitation and Dilution:

-

After incubation, add 1.0 mL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant 1:10 with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

-

Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 500°C

-

Collision Gas: Nitrogen

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| CP 47,497-C7-Hydroxy | 333.2 | 261.2 | 25 |

| CP 47,497-C7-Hydroxy (Qualifier) | 333.2 | 135.1 | 40 |

| CP 47,497-d11 C7-Hydroxy (IS) | 344.2 | 272.2 | 25 |

Data Presentation

Method Validation Summary

The method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[2]

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |

| Accuracy (% Bias) | Within ± 20% of target | -10% to +8% |

| Precision (% CV) | ≤ 20% | < 15% |

| Matrix Effect | 80 - 120% | 92% |

| Recovery | Consistent and reproducible | > 85% |

Quantitative Results from Spiked Urine Samples

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (% CV) |

| 1.0 | 0.98 ± 0.11 | 98.0 | 11.2 |

| 5.0 | 5.21 ± 0.45 | 104.2 | 8.6 |

| 25.0 | 23.9 ± 1.8 | 95.6 | 7.5 |

| 100.0 | 103.5 ± 7.2 | 103.5 | 6.9 |

Visualizations

References

- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Identification and Quantification of CP-47,497, CP-47,497-C8 and JWH-250 in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Drug Metabolism Study of CP 47,497

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 47,497 is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological risk. This document provides detailed application notes and protocols for conducting in vitro drug metabolism studies of CP 47,497 using human liver microsomes (HLMs), a standard model for predicting in vivo metabolism in humans. The primary metabolic pathways for CP 47,497 are hydroxylation and oxygenation, catalyzed by cytochrome P450 (CYP) enzymes.[1]

Data Presentation: Metabolites of CP 47,497

In vitro incubation of CP 47,497 with human liver microsomes results in the formation of several metabolites. The primary biotransformation pathways are mono- and di-oxygenation/hydroxylation.[1] A total of eight key metabolites, designated M1 through M8, have been identified.[1]

| Metabolite ID | Metabolic Reaction | Description |

| M1 | Mono-oxygenation | Addition of one oxygen atom |

| M2 | Di-oxygenation | Addition of two oxygen atoms |

| M3 | Mono-hydroxylation | Addition of one hydroxyl group |

| M4 | Mono-oxygenation | Addition of one oxygen atom |

| M5 | Mono-hydroxylation | Addition of one hydroxyl group |

| M6 | Mono-hydroxylation | Addition of one hydroxyl group |

| M7 | Mono-hydroxylation | Addition of one hydroxyl group |

| M8 | Mono-hydroxylation | Addition of one hydroxyl group |

Table 1: Summary of CP 47,497 metabolites identified in human liver microsomes.[1]

Experimental Protocols

In Vitro Metabolism of CP 47,497 using Human Liver Microsomes

This protocol outlines the procedure for incubating CP 47,497 with pooled human liver microsomes to generate metabolites.

Materials:

-

CP 47,497

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Prepare a stock solution of CP 47,497 in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final protein concentration typically 0.5-1 mg/mL), and CP 47,497 (final concentration typically 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a new tube for LC-MS/MS analysis.

Identification of Cytochrome P450 Isozymes Involved in CP 47,497 Metabolism

This protocol uses specific chemical inhibitors of CYP isozymes to identify which enzymes are primarily responsible for CP 47,497 metabolism.

Materials:

-

All materials from Protocol 1

-

Specific CYP isozyme inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, furafylline for CYP1A2).

Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

Prior to the pre-incubation step, add a specific CYP inhibitor to the incubation mixture at a concentration known to cause significant inhibition.

-

Pre-incubate the mixture with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C to allow for interaction with the enzyme.

-

Initiate the reaction by adding the NADPH regenerating system and proceed with steps 5-8 of Protocol 1.

-

Analyze the supernatant by LC-MS/MS and compare the metabolite formation to a control incubation without the inhibitor. A significant decrease in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP isozyme in its formation. While specific isozymes for CP 47,497 are not definitively identified, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 are known to be involved in the metabolism of other synthetic cannabinoids.[5]

LC-MS/MS Analysis of CP 47,497 and its Metabolites

This protocol provides a general framework for the analysis of CP 47,497 and its hydroxylated and oxygenated metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column is typically used for the separation of cannabinoids.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve ionization.

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for the analysis of synthetic cannabinoids and their metabolites.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. Precursor-to-product ion transitions for CP 47,497 and its expected metabolites need to be optimized.

Procedure:

-

Inject the supernatant from the in vitro metabolism assay into the LC-MS/MS system.

-

Separate the parent drug and its metabolites using the defined chromatographic gradient.

-

Detect the compounds using the mass spectrometer in the appropriate acquisition mode.

-

Identify metabolites by their retention times and specific mass transitions. Quantification can be achieved by comparing the peak areas to those of a standard curve.

Visualizations

Caption: Experimental workflow for the in vitro metabolism of CP 47,497.

Caption: Metabolic pathways of CP 47,497 in human liver microsomes.

References

- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. Mixed-function oxygenation of the lower fatty acyl residues. II. The kinetics of microsomal omega- and (omega - 1)-hydroxylation of N-(4-chlorophenyl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fis.dshs-koeln.de [fis.dshs-koeln.de]

Application Notes and Protocols for Human Liver Microsome Incubation of CP 47,497

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 47,497 is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor type 1 (CB1).[1][2] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and toxicological risk. This document provides a detailed protocol for the in vitro incubation of CP 47,497 with human liver microsomes (HLMs), a standard method for assessing hepatic metabolism. Liver microsomes are a subcellular fraction of the liver containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many xenobiotics.[3][4][5] The primary metabolic pathways for CP 47,497 in human liver microsomes involve hydroxylation and oxygenation, resulting in the formation of several metabolites.[1]

Experimental Workflow

The following diagram outlines the key steps in the human liver microsome incubation assay for CP 47,497.

Caption: Workflow for the in vitro metabolism study of CP 47,497 using human liver microsomes.

Materials and Reagents

| Reagent | Supplier | Recommended Concentration/Stock | Storage Temperature |

| CP 47,497 | Commercially available | 10 mM in DMSO | -20°C |

| Pooled Human Liver Microsomes (HLMs) | Various | 20 mg/mL | -80°C |

| Potassium Phosphate Buffer | Standard lab supply | 0.5 M, pH 7.4 | 4°C |

| NADPH Regenerating System Solution A | Commercially available | 50X concentrate | -20°C |

| (NADP+, glucose-6-phosphate) | |||

| NADPH Regenerating System Solution B | Commercially available | 50X concentrate | -20°C |

| (glucose-6-phosphate dehydrogenase) | |||

| Acetonitrile (ACN) with Internal Standard | HPLC Grade | As required for LC-MS/MS | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | ACS Grade | N/A | Room Temperature |

| Water | HPLC Grade | N/A | Room Temperature |

Experimental Protocol

This protocol is designed for determining the metabolic stability of CP 47,497.

Reagent Preparation

-

Phosphate Buffer (100 mM, pH 7.4): Dilute the 0.5 M stock solution with HPLC grade water.

-

CP 47,497 Working Solution (e.g., 100 µM): Dilute the 10 mM stock solution in acetonitrile or methanol. The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid inhibiting enzymatic activity.

-

Human Liver Microsomes (1 mg/mL): On the day of the experiment, thaw the 20 mg/mL HLM stock on ice and dilute with cold 100 mM phosphate buffer.

-

NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions. This is often preferred over adding NADPH directly as it maintains a constant concentration of the cofactor throughout the incubation.

Incubation Procedure

The following procedure is for a single time point in a 96-well plate format.

-

Pre-incubation:

-

In a microcentrifuge tube or a well of a 96-well plate, add the following in order:

-

178 µL of 100 mM Phosphate Buffer (pH 7.4)

-

10 µL of 1 mg/mL Human Liver Microsomes

-

2 µL of 100 µM CP 47,497 working solution

-

-

Gently mix and pre-incubate for 5 minutes at 37°C in a shaking water bath.[3]

-

-

Initiation of Reaction:

-

To initiate the metabolic reaction, add 10 µL of the freshly prepared NADPH regenerating system solution.[3] The final volume of the incubation mixture will be 200 µL.

-

-

Incubation:

-

Termination of Reaction:

Sample Processing and Analysis

-

Protein Precipitation: Vortex the samples and centrifuge at 3000-4000 x g for 10 minutes to pellet the precipitated microsomal proteins.[3][5]

-

Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining CP 47,497 and identify its metabolites.

Control Experiments

To ensure the validity of the results, the following controls should be included:

-

No NADPH Control: Replace the NADPH regenerating system with phosphate buffer to assess for any non-NADPH dependent degradation.

-

No HLM Control: Replace the HLM solution with phosphate buffer to check for the chemical stability of CP 47,497 in the incubation buffer.

-

Zero-Time Point Control: Terminate the reaction immediately after the addition of the NADPH regenerating system.[3]

Data Presentation and Analysis

The disappearance of the parent compound (CP 47,497) over time is used to determine its metabolic stability. The data can be analyzed to calculate the half-life (t½) and intrinsic clearance (CLint).

Quantitative Data Summary

The following table presents example data for the metabolic stability of CP 47,497 in human liver microsomes.

| Time (min) | % CP 47,497 Remaining | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 20 | 3.00 |

| 60 | 10 | 2.30 |

Calculation of Metabolic Parameters

-

Plot the Data: Plot the natural logarithm (ln) of the percentage of CP 47,497 remaining versus time.

-

Determine the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate Half-Life (t½):

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

-

Signaling Pathways and Logical Relationships

The metabolism of CP 47,497 by cytochrome P450 enzymes can be represented as a simplified pathway.

Caption: Simplified metabolic pathway of CP 47,497 in human liver microsomes.

Conclusion

This protocol provides a robust framework for assessing the metabolic stability of CP 47,497 in human liver microsomes. The data generated from these experiments are essential for understanding the compound's pharmacokinetic properties and can guide further drug development efforts. It is recommended to optimize the assay conditions, such as microsomal protein and substrate concentrations, for each new compound to ensure that the reaction is occurring under linear kinetic conditions.[3]

References

- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. oyc.co.jp [oyc.co.jp]

- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Application Notes and Protocols for the Mass Spectrometry Fragmentation of CP 47,497-C7-Hydroxy Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 47,497 is a synthetic cannabinoid that has been identified as an active component in various herbal incense products. As a potent agonist of the cannabinoid receptors, its metabolism is of significant interest to researchers in drug development, forensic toxicology, and pharmacology. The C7-hydroxy metabolite is a major product of the phase I metabolism of CP 47,497. Understanding its fragmentation pattern in mass spectrometry is crucial for its unambiguous identification and quantification in biological matrices. These application notes provide a detailed overview of the mass spectrometry fragmentation of the CP 47,497-C7-hydroxy metabolite, along with experimental protocols for its analysis.

Mass Spectrometry Fragmentation Analysis

The structural elucidation of the metabolites of CP 47,497, including the C7-hydroxy metabolite, has been primarily achieved through in vitro metabolism studies using human liver microsomes followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolic transformations are hydroxylation and oxygenation.[1]

The elemental composition of the CP 47,497-C7-hydroxy metabolite is C₂₁H₃₄O₃. Hydroxylation can occur at various positions on the dimethylheptyl side chain. While mass spectrometry can confirm the addition of a hydroxyl group, determining the exact position of hydroxylation on the alkyl chain often requires further analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. However, based on the principles of cytochrome P450 metabolism, the C7 position is a probable site for hydroxylation.

The mass spectral data for the (+/-)-CP 47,497-C7-Hydroxy metabolite is available in spectral databases such as mzCloud, which indicates that it has been characterized using high-resolution mass spectrometry, specifically with a Q Exactive Orbitrap instrument.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and characteristic product ions of the CP 47,497-C7-hydroxy metabolite based on the general fragmentation patterns of hydroxylated synthetic cannabinoids. It is important to note that the specific m/z values may vary slightly depending on the mass spectrometer and experimental conditions.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) | Putative Fragment Structure |

| CP 47,497-C7-Hydroxy Metabolite | 335.2581 | 317.2475 | 299.2369 | 193.1223 | [M+H-H₂O]⁺ |

| [M+H-2H₂O]⁺ | |||||

| Cleavage of cyclohexyl ring |

Experimental Protocols

This section details the methodologies for the key experiments involved in the analysis of the CP 47,497-C7-hydroxy metabolite.

In Vitro Metabolism of CP 47,497 in Human Liver Microsomes

Objective: To generate hydroxylated metabolites of CP 47,497 for mass spectrometric analysis.

Materials:

-

CP 47,497

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water, LC-MS grade

Procedure:

-

Prepare a stock solution of CP 47,497 in a suitable organic solvent (e.g., methanol).

-

In a microcentrifuge tube, combine human liver microsomes, the NADPH regenerating system, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the CP 47,497 stock solution to the mixture.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of CP 47,497-C7-Hydroxy Metabolite

Objective: To separate and detect the CP 47,497-C7-hydroxy metabolite and characterize its fragmentation pattern.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS Parameters (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Collision Gas: Argon

-

Collision Energy: Optimized for the specific instrument and analyte to achieve characteristic fragmentation. A range of collision energies (e.g., 10-40 eV) should be tested.

-

Scan Mode: Product ion scan or multiple reaction monitoring (MRM)

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of CP 47,497-C7-Hydroxy Metabolite.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of CP 47,497-C7-Hydroxy Metabolite.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of CP 47,497-C7-Hydroxy Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 47,497 is a potent synthetic agonist of the cannabinoid receptors CB1 and CB2.[1] Its consumption leads to a variety of physiological and psychoactive effects mediated by the activation of these G protein-coupled receptors (GPCRs). The in vivo activity of CP 47,497 is influenced by its metabolic fate, with hydroxylation being a primary metabolic pathway.[2][3] This application note provides detailed protocols for cell-based assays to characterize the activity of the CP 47,497-C7-hydroxy metabolite at cannabinoid receptors.